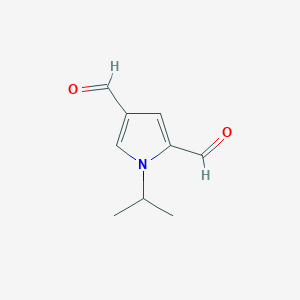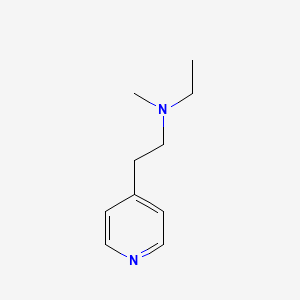
1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride is a synthetic organic compound with a molecular formula of C13H20ClNO It is a derivative of phenylbutanol and contains an isopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylbutanol and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. Common catalysts include palladium on carbon (Pd/C) or other hydrogenation catalysts.
Hydrogenation: The key step in the synthesis is the hydrogenation of the intermediate compound, which involves the addition of hydrogen to the double bond in the presence of the catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as halides, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, it may modulate signaling pathways related to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride can be compared with other similar compounds, such as:
Isoproterenol Hydrochloride: A non-selective beta-adrenergic agonist used in the treatment of bradycardia and heart block.
Propranolol Hydrochloride: A beta-blocker used to treat high blood pressure and prevent heart attacks.
Phenylephrine Hydrochloride: A selective alpha-1 adrenergic receptor agonist used as a decongestant.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications. Its combination of an isopropylamino group with a phenylbutanol backbone makes it a versatile compound for various research and industrial purposes.
Propiedades
Número CAS |
22820-57-1 |
|---|---|
Fórmula molecular |
C13H22ClNO |
Peso molecular |
243.77 g/mol |
Nombre IUPAC |
(2-hydroxy-4-phenylbutyl)-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-11(2)14-10-13(15)9-8-12-6-4-3-5-7-12;/h3-7,11,13-15H,8-10H2,1-2H3;1H |
Clave InChI |
AMGCRUQHQDQXOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH2+]CC(CCC1=CC=CC=C1)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)






